molecular formula C25H28N6O5 B12658664 N-{5-[Bis(2-methoxyethyl)amino]-2-[(E)-(6-cyano-2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)diazenyl]phenyl}acetamide CAS No. 479194-50-8

N-{5-[Bis(2-methoxyethyl)amino]-2-[(E)-(6-cyano-2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)diazenyl]phenyl}acetamide

Cat. No.: B12658664
CAS No.: 479194-50-8
M. Wt: 492.5 g/mol
InChI Key: LQERQMAWTHYJIQ-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative characterized by a bis(2-methoxyethyl)amino substituent at the 5-position of the phenyl ring and a diazenyl group linking to a 6-cyano-2-ethyl-1,3-dioxoisoindole moiety. The methoxyethyl groups enhance solubility in polar solvents, while the cyano and dioxoisoindole groups contribute to electron-withdrawing effects and structural rigidity.

Properties

CAS No.

479194-50-8

Molecular Formula

C25H28N6O5

Molecular Weight

492.5 g/mol

IUPAC Name

N-[5-[bis(2-methoxyethyl)amino]-2-[(6-cyano-2-ethyl-1,3-dioxoisoindol-5-yl)diazenyl]phenyl]acetamide

InChI

InChI=1S/C25H28N6O5/c1-5-31-24(33)19-12-17(15-26)22(14-20(19)25(31)34)29-28-21-7-6-18(13-23(21)27-16(2)32)30(8-10-35-3)9-11-36-4/h6-7,12-14H,5,8-11H2,1-4H3,(H,27,32)

InChI Key

LQERQMAWTHYJIQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(C1=O)C=C(C(=C2)C#N)N=NC3=C(C=C(C=C3)N(CCOC)CCOC)NC(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of EC 443-970-4 involves several steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:

    Formation of the Isoindole Derivative: The initial step involves the synthesis of the isoindole derivative through a series of reactions, including nitration, reduction, and cyclization.

    Diazotization and Coupling: The isoindole derivative undergoes diazotization followed by coupling with an appropriate amine to form the azo compound.

    Acetylation: The final step involves the acetylation of the azo compound to yield EC 443-970-4.

Industrial production methods for EC 443-970-4 are optimized for large-scale synthesis, focusing on maximizing yield and purity while minimizing costs and environmental impact. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent product quality.

Chemical Reactions Analysis

EC 443-970-4 undergoes a variety of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

EC 443-970-4 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of EC 443-970-4 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in their amino substituents, diazenyl-linked aromatic systems, and functional groups. Below is a comparative analysis:

Compound Name (CAS RN) Key Substituents Molecular Weight (g/mol) XLogP3 Notable Features
Target Compound Bis(2-methoxyethyl)amino; 6-cyano-2-ethyl-dioxoisoindole diazenyl Data not available N/A Balanced polarity, electron-withdrawing cyano group, rigid isoindole backbone
N-[5-[Bis(2-(acetyloxy)ethyl]amino]-... (26850-12-4) Bis(acetyloxyethyl)amino; 2-chloro-4-nitrophenyl diazenyl 519.94 N/A Higher lipophilicity due to acetyloxy groups; nitro group enhances reactivity
N-[5-[Bis(phenylmethyl)amino]-... (25080-15-3) Dibenzylamino; 2-bromo-4,6-dinitrophenyl diazenyl 633.4 6.3 High lipophilicity (XLogP3=6.3); bromo and nitro groups increase steric bulk
N-[5-[bis(2-hydroxyethyl)amino]-... (32569-24-7) Bis(hydroxyethyl)amino; 5-nitro-benzisothiazolyl diazenyl 444.46 N/A Hydroxyethyl groups improve aqueous solubility; benzisothiazole introduces heterocyclic diversity
N-{5-(sec-Butylamino)-... (86190-47-8) sec-Butylamino; 2-chloro-4-nitrophenyl diazenyl 389.84 N/A Branched alkyl chain increases steric hindrance; nitro group for electron effects

Physicochemical and Functional Differences

  • Solubility: The target compound’s methoxyethyl groups likely confer better polar solvent compatibility than the acetyloxyethyl (lipophilic; ) or dibenzylamino (high XLogP3=6.3; ) analogs. Compared to the hydroxyethyl-substituted compound (32569-24-7), the target may exhibit reduced hydrogen-bonding capacity but greater metabolic stability .
  • Steric Considerations : The sec-butyl group in 86190-47-8 introduces steric bulk absent in the target compound, which may hinder interactions with biological targets or dye matrices .

Biological Activity

N-{5-[Bis(2-methoxyethyl)amino]-2-[(E)-(6-cyano-2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)diazenyl]phenyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by a diazenyl group linked to an isoindole derivative. Its molecular formula is C21H23N6O5C_{21}H_{23}N_6O_5, with a molar mass of 519.35 g/mol. The presence of the bis(2-methoxyethyl)amino moiety enhances its solubility and biological interactions.

PropertyValue
Molecular FormulaC21H23N6O5
Molar Mass519.35 g/mol
Density1.44 g/cm³ (predicted)
Boiling Point724.2 °C (predicted)
Flash Point391.8 °C
pKa14.11 (predicted)

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that isoindole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

In vitro studies have demonstrated that related compounds have IC50 values in the micromolar range against various cancer cell lines, indicating potent antiproliferative activity. For example:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)10
HeLa (Cervical Cancer)15
A549 (Lung Cancer)12

Antimicrobial Activity

The compound's potential antimicrobial properties have been explored, particularly against Gram-positive and Gram-negative bacteria. Research has indicated that certain azo compounds exhibit broad-spectrum antibacterial activity. For instance, derivatives with similar structures have shown Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics such as ciprofloxacin:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
  • Inhibition of DNA Synthesis : The presence of the diazenyl group may interfere with nucleic acid synthesis.
  • Reactive Oxygen Species (ROS) Generation : Compounds with azo linkages often generate ROS, leading to oxidative stress in microbial cells.

Study on Anticancer Effects

A recent study investigated the effects of a structurally similar compound on breast cancer cells. The findings revealed that treatment led to a significant reduction in cell viability and increased apoptotic markers compared to untreated controls .

Study on Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of various azo compounds against clinical isolates of Staphylococcus aureus. The results indicated that certain derivatives exhibited potent antibacterial activity, suggesting potential for development as therapeutic agents .

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